Lipophilicity Advantage: XLogP3 Comparison Against 5-(Aminomethyl)tetrazole Hydrochloride
The target compound's computed XLogP3 of 1.4 represents a 0.5 log unit increase in lipophilicity over the 5-(aminomethyl)tetrazole dihydrochloride analog (XLogP3 ≈ 0.9) [1]. This difference arises from the combined effect of the p-tolyl group and the ethyl ester terminus, absent in the simpler analog. This higher logP is expected to correlate with improved passive membrane permeability and potentially enhanced blood-brain barrier penetration in central nervous system (CNS) drug discovery contexts [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-(Aminomethyl)-1H-tetrazole dihydrochloride (XLogP3 ≈ 0.9) |
| Quantified Difference | ΔXLogP3 = +0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.5 log unit increase in XLogP3 can translate into a measurable improvement in passive membrane permeability, making this compound a more suitable fragment or intermediate for CNS and intracellular target programs where logD optimization is critical.
- [1] Computed XLogP3 values for CID 41567362 and 5-(aminomethyl)-1H-tetrazole dihydrochloride, PubChem (2025). View Source
